molecular formula C20H15N3O4 B12459209 N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide

Cat. No.: B12459209
M. Wt: 361.3 g/mol
InChI Key: LUWGQBJXCRHUPK-UHFFFAOYSA-N
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Description

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide
  • **N-(3-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenyl)benzamide
  • **N-(3-{[(E)-(2-hydroxy-5-methylphenyl)methylidene]amino}phenyl)benzamide

Uniqueness

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups in the molecule enhances its reactivity and potential for forming various derivatives with significant biological activities .

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

N-[3-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C20H15N3O4/c24-19-10-9-18(23(26)27)11-15(19)13-21-16-7-4-8-17(12-16)22-20(25)14-5-2-1-3-6-14/h1-13,24H,(H,22,25)

InChI Key

LUWGQBJXCRHUPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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